molecular formula C20H16ClN5O4 B2435633 2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-03-5

2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2435633
CAS No.: 898447-03-5
M. Wt: 425.83
InChI Key: DYHLXGIDLOXKMV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel purine derivatives, including compounds similar to 2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, involves alkylation and other chemical transformations to obtain compounds with specific substituents that contribute to diverse biological activities. X-ray crystallography has been employed to study the structural configurations of these compounds, revealing details about their cyclopropane rings, hydrogen bonding, and tautomeric forms (Cetina et al., 2004), (Beagley et al., 1995).

Biological Applications

These compounds have been evaluated for their antimicrobial activity, showing significant potential against various Gram-negative and Gram-positive bacterial strains. The structural modifications introduced into the purine core have led to the identification of compounds with enhanced antimicrobial properties, comparable to those of established drugs like ampicillin (Kaur et al., 2014).

Anticonvulsant Properties

Research has also explored the anticonvulsant activities of purine derivatives. Specific structural features, such as the presence of a benzyl substituent at the 9-position of the purine core, have been identified as key factors contributing to potent anticonvulsant effects against seizures in animal models, indicating a new class of potential anticonvulsant agents (Kelley et al., 1988).

Anticancer and Antiviral Potential

Further studies have focused on the synthesis of purine derivatives for potential anticancer and antiviral applications. The creation of a series of compounds through structural modification has led to the identification of molecules with promising antiproliferative activities on various human cancer cell lines and selectivity between cancerous and normal cells. This research highlights the potential of purine derivatives in developing selective anti-lung cancer agents (Zhao et al., 2018).

Properties

IUPAC Name

2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-29-12-7-8-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLXGIDLOXKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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